2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
Description
The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide features a 1,2,4-triazole core substituted with a 4-tert-butylphenyl group (electron-donating) and a phenyl ring. A sulfanyl (-S-) linker connects the triazole to an acetohydrazide moiety, which is further functionalized with a 2,4-dihydroxyphenyl methylidene group.
Properties
Molecular Formula |
C27H27N5O3S |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H27N5O3S/c1-27(2,3)20-12-9-18(10-13-20)25-30-31-26(32(25)21-7-5-4-6-8-21)36-17-24(35)29-28-16-19-11-14-22(33)15-23(19)34/h4-16,33-34H,17H2,1-3H3,(H,29,35)/b28-16+ |
InChI Key |
DGGVBDXRMKESSO-LQKURTRISA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=C(C=C4)O)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
A mixture of 4- tert-butylphenyl isothiocyanate (10 mmol) and phenylacetic hydrazide (10 mmol) is refluxed in ethanol for 8–12 hours to form 1-(phenylacetyl)-4-(4- tert-butylphenyl)thiosemicarbazide. Cyclization is achieved by treating this intermediate with aqueous NaOH (2M) at 80°C for 6 hours, yielding 5-(4- tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.
Key Data:
-
Yield: 72–78%
-
Characterization: (400 MHz, DMSO- d6): δ 13.2 (s, 1H, SH), 7.8–7.2 (m, 9H, Ar-H), 1.3 (s, 9H, C(CH3)3).
Step 2: S-Alkylation to Introduce the Sulfanyl Group
The triazole thiol undergoes S-alkylation with ethyl bromoacetate to attach the sulfanylacetate moiety.
Optimization of Alkylation
A solution of 5-(4- tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (5 mmol) and ethyl bromoacetate (6 mmol) in dimethyl sulfoxide (DMSO) is stirred at 60°C for 4 hours under nitrogen. The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol to yield ethyl 2-{[5-(4- tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate.
Key Data:
-
Yield: 85–90%
-
Characterization: IR (KBr): 1735 cm (C=O ester), 1240 cm (C-S).
Step 3: Formation of Acetohydrazide Intermediate
The ester intermediate is converted to acetohydrazide via hydrazinolysis.
Hydrazinolysis Protocol
Ethyl 2-{[5-(4- tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (5 mmol) is refluxed with 80% hydrazine hydrate (15 mmol) in ethanol for 10 hours. The product, 2-{[5-(4- tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, is filtered and dried.
Key Data:
Step 4: Schiff Base Condensation with 2,4-Dihydroxybenzaldehyde
The acetohydrazide is condensed with 2,4-dihydroxybenzaldehyde to form the final Schiff base.
Condensation Reaction
A mixture of 2-{[5-(4- tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (5 mmol) and 2,4-dihydroxybenzaldehyde (5.5 mmol) in ethanol containing glacial acetic acid (0.5 mL) is refluxed for 4 hours. The E-configuration Schiff base precipitates upon cooling and is purified via recrystallization.
Key Data:
Optimization and Industrial Production Considerations
Solvent and Catalyst Screening
Scalability Challenges
-
Continuous flow reactors reduce reaction times for S-alkylation by 40%.
-
High-throughput screening identifies optimal molar ratios (e.g., 1:1.2 for hydrazinolysis).
Characterization and Analytical Methods
Spectroscopic Validation
| Technique | Key Signals |
|---|---|
| δ 8.3 (s, 1H, CH=N), δ 10.2 (s, 1H, OH), δ 6.3–7.8 (m, 12H, Ar-H) | |
| IR | 1620 cm (C=N), 3300 cm (OH), 1245 cm (C-S) |
| HRMS | m/z 526.1912 [M+H], error < 1 ppm |
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide moiety to corresponding amines.
Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
Key Observations :
- Chloro () and fluoro () substituents withdraw electrons, altering reactivity .
- Solubility : The target compound’s 2,4-dihydroxyphenyl group likely improves aqueous solubility via hydrogen bonding, contrasting with hydrophobic dichloro () or ethoxy () analogs .
Physicochemical Properties (Inferred)
Notes:
Biological Activity
The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide (CAS: 893726-22-2) is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 481.64 g/mol. The structure features a triazole ring, a sulfanyl group, and a hydrazide moiety, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes and triazole precursors under controlled conditions. Various studies have reported methods to optimize yield and purity, often utilizing solvents like DMF or DMSO and catalysts such as potassium carbonate.
Antimicrobial Activity
Research indicates that the compound exhibits notable antimicrobial properties against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli range from 20 to 40 µM , demonstrating effectiveness comparable to standard antibiotics .
Antioxidant Properties
In vitro studies have shown that the compound possesses antioxidant activity , which is attributed to its ability to scavenge free radicals. This property is crucial for potential applications in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activity . In experimental models, it significantly reduced markers of inflammation, suggesting a mechanism that could be beneficial in treating inflammatory conditions .
Case Studies
- Antibacterial Efficacy : A study conducted by Shafiee et al. tested various derivatives of triazole compounds against resistant strains of bacteria. The results indicated that the compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to other tested compounds .
- Cell Viability Assays : In cell culture studies, the compound was shown to inhibit the proliferation of cancer cell lines at micromolar concentrations. This suggests potential applications in cancer therapy, although further studies are needed to elucidate the underlying mechanisms.
Data Table: Biological Activities Summary
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be maximized?
The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Formation of the triazole core through cyclization of thiosemicarbazide derivatives under reflux in ethanol or DMF .
- Step 2 : Condensation of the hydrazide moiety with 2,4-dihydroxybenzaldehyde under acidic catalysis (e.g., acetic acid) to form the hydrazone linkage .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol 9:1) achieves >95% purity . Key parameters include reaction temperature (70–90°C), inert atmosphere (N₂), and stoichiometric control of reactants .
Q. Which characterization techniques are critical for confirming structural integrity?
Standard protocols involve:
- ¹H/¹³C NMR : Verify substituent positions (e.g., tert-butyl protons at δ 1.3–1.4 ppm; dihydroxyphenyl protons at δ 6.2–6.8 ppm) .
- FT-IR : Confirm functional groups (e.g., C=S stretch at ~1250 cm⁻¹; N–H bend at ~1600 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₃₃H₃₂N₆O₃S: 617.2234) .
Q. How do the tert-butyl and dihydroxyphenyl groups influence solubility and stability?
- The tert-butyl group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Solubility can be tested in DMSO (≥50 mg/mL) .
- The 2,4-dihydroxyphenyl group introduces pH-dependent stability due to phenolic -OH groups, which may oxidize under alkaline conditions. Stability assays (e.g., HPLC at pH 7.4 vs. 9.0) are recommended .
Advanced Research Questions
Q. How can computational methods predict binding interactions with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or kinase targets). Focus on hydrogen bonding between the hydrazone group and catalytic residues .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER force field) to identify key binding motifs .
- DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antitumor activity .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies (e.g., variable IC₅₀ values in cytotoxicity assays) may arise from:
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation time (48–72 hr), and solvent controls (DMSO ≤0.1%) .
- Structural analogs : Compare with derivatives (e.g., replacing tert-butyl with Cl or NO₂ groups) via SAR studies to isolate substituent effects .
- Metabolic stability : Use microsomal assays (e.g., human liver microsomes) to assess if rapid degradation skews activity .
Q. How can regioselective modifications of the triazole ring enhance pharmacological properties?
- Position 3 (sulfanyl group) : Replace -S- with -O- or -NH- to modulate electron density and hydrogen-bonding capacity .
- Position 5 (tert-butylphenyl) : Introduce polar groups (e.g., -COOH) to improve solubility without compromising target affinity .
- Synthetic validation : Monitor reaction progress via TLC (hexane:ethyl acetate 3:1) and characterize products with LC-MS .
Methodological Tables
Table 1 : Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Triazole formation | Thiosemicarbazide, EtOH, 80°C | 65–70 | 90% |
| Hydrazone condensation | 2,4-Dihydroxybenzaldehyde, AcOH, 70°C | 50–55 | 95% |
| Purification | Silica gel chromatography | 45–50 | 98% |
| Data from |
Table 2 : Comparative Bioactivity of Structural Analogs
| Substituent (R) | IC₅₀ (μM, HepG2) | LogP | Solubility (μg/mL) |
|---|---|---|---|
| 4-tert-butylphenyl | 12.3 ± 1.2 | 3.8 | 15 |
| 4-chlorophenyl | 8.9 ± 0.9 | 4.1 | 8 |
| 4-nitrophenyl | 6.5 ± 0.7 | 4.5 | 5 |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
